5-Bromobenzo[d]isothiazol-3(2H)-one
Description
Benzo[d]isothiazol-3(2H)-one Scaffolds: Significance in Heterocyclic Chemistry Research
The foundational structure of 5-Bromobenzo[d]isothiazol-3(2H)-one is the benzo[d]isothiazol-3(2H)-one scaffold. This scaffold belongs to a class of compounds known as sulfur- and nitrogen-containing heterocycles, which are integral to various fields of chemical research. mdpi.comresearchgate.net These benzo-fused five-membered N,S-heterocycles are widely utilized in medicinal and agricultural chemistry due to their broad spectrum of biological activities. mdpi.comresearchgate.net
The isothiazole (B42339) ring, a key component of this scaffold, is present in numerous biologically active compounds. arkat-usa.orgresearchgate.net Its fused analog, benzo[d]isothiazole, forms the core structure of potent inhibitors for a multitude of biological targets and pathways. arkat-usa.org The unique substitution pattern of benzo[d]isothiazol-3(2H)-ones, made possible by the tautomerization of 3-hydroxy benzo[d]isothiazole, further enhances their versatility in research. arkat-usa.org The development of innovative and efficient methods for constructing these scaffolds has become a major focus in pharmaceutical chemistry, agriculture, and the food industry. mdpi.comresearchgate.net
The Strategic Role of Bromine Substitution in Benzo[d]isothiazol-3(2H)-one Derivatives for Research Inquiry
The introduction of a bromine atom at the 5-position of the benzo[d]isothiazol-3(2H)-one scaffold is a strategic modification that significantly influences the compound's chemical properties and reactivity. This halogen substitution is a key area of investigation for researchers seeking to develop new derivatives with tailored functionalities. The presence of the bromine atom can alter the electron distribution within the molecule, potentially enhancing its biological activity or providing a reactive site for further chemical transformations.
The synthesis of this compound often involves the direct bromination of the parent benzoisothiazolone scaffold. This process typically utilizes brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane. The ability to selectively introduce bromine at a specific position allows for the systematic exploration of structure-activity relationships in this class of compounds.
Overarching Research Objectives and Scope of Academic Investigation
The primary objective of research involving this compound is to explore its potential applications, particularly in medicinal chemistry. Investigations into its biological activity have revealed promising antimicrobial and anticancer properties. The compound's ability to interact with various cellular targets, such as enzymes and receptors, is a key focus of these studies.
The scope of academic investigation encompasses a range of activities, including the development of novel synthetic routes, the characterization of its physicochemical properties, and the evaluation of its biological efficacy. Researchers are also interested in understanding the mechanism of action by which this compound exerts its effects. For instance, some studies have explored its potential as an inhibitor of enzymes like cytochrome P450.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₄BrNO₃S |
| Molecular Weight | 262.08 g/mol |
| CAS Number | 29632-82-4 |
| IUPAC Name | 5-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide |
| Physical Form | Solid |
| Purity | 95% - 97% |
| Density (Predicted) | 1.815±0.06 g/cm³ |
| pKa (Predicted) | 9.89±0.20 |
| Storage Temperature | Room Temperature (Sealed in dry conditions) |
Table sources: chemicalbook.comsigmaaldrich.comscisupplies.eu
Synthesis and Reactions
The synthesis of benzo[d]isothiazol-3(2H)-one derivatives can be achieved through both intramolecular and intermolecular pathways.
Intramolecular Pathways:
Copper(I)-catalyzed N-S bond formation: This method involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides in the presence of a copper(I) catalyst and an oxygen atmosphere. mdpi.com
Electrochemical dehydrogenative cyclization: This protocol utilizes 2-mercaptobenzamides as starting materials and tetrabutylammonium (B224687) bromide as an additive to achieve intramolecular N-S bond formation through constant-current electrolysis. mdpi.com
Intermolecular Pathways:
Copper-catalyzed cascade reaction: This approach involves the reaction of 2-halobenzamides with a sulfur source, such as sulfur powder (S8), potassium thiocyanate (B1210189) (KSCN), or carbon disulfide (CS2), in the presence of a copper catalyst. mdpi.com
Research Applications
| Research Area | Findings |
| Antiviral | Derivatives of benzo[d]isothiazol-3(2H)-ones have shown inhibitory activity against the Dengue virus NS2B/NS3 protease. |
| Neuroprotection | Research on similar compounds suggests potential for use in treating conditions like Alzheimer's disease. |
| Anti-inflammatory | Some derivatives have demonstrated efficacy in inhibiting cyclooxygenases (COX-1 and COX-2). |
Table source:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNPGETVOADHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromobenzo D Isothiazol 3 2h One and Its Derivatives
Intramolecular Cyclization Pathways for Benzo[d]isothiazol-3(2H)-one Ring Constructionmdpi.comorganic-chemistry.orgnih.gov
The construction of the benzo[d]isothiazol-3(2H)-one ring system is frequently achieved through intramolecular cyclization, primarily utilizing 2-mercaptobenzamides as starting materials. mdpi.com These methods focus on the formation of a new nitrogen-sulfur (N-S) bond to close the isothiazolone (B3347624) ring.
Transition Metal-Catalyzed Oxidative Dehydrogenative Cyclization Approachesmdpi.comorganic-chemistry.orgnih.gov
Transition metal catalysis offers a powerful tool for the synthesis of benzo[d]isothiazol-3(2H)-ones via intramolecular oxidative dehydrogenative cyclization. In this approach, a new N-S bond is formed through the coupling of N-H and S-H bonds, with the assistance of a metal catalyst and an oxidant. nih.govorganic-chemistry.org
In 2013, a copper(I)-catalyzed method was developed for the synthesis of various benzo[d]isothiazol-3(2H)-ones in excellent yields. mdpi.comorganic-chemistry.org This reaction utilizes oxygen as the sole oxidant, making it an environmentally benign process. mdpi.com The reaction demonstrates high functional group tolerance and can be performed on a gram scale. nih.govorganic-chemistry.org Another notable development involves a cobalt-catalyzed intramolecular S-N bond formation in water, which allows for the synthesis of 1,2-benzisothiazol-3(2H)-one derivatives in good to excellent yields. researchgate.net A significant advantage of this method is the ability to recycle the mother liquor multiple times with only a minor decrease in product yield. researchgate.net
| Catalyst | Starting Material | Oxidant | Key Features | Yield |
| Cu(I) | 2-Mercaptobenzamides | O₂ | Excellent yields, high functional group tolerance, gram-scale synthesis. mdpi.comnih.govorganic-chemistry.org | Excellent |
| Co catalyst | 2-Mercaptobenzamides | O₂ | Reaction in water, recyclable mother liquor. researchgate.net | Good to Excellent |
Electrochemical Dehydrogenative Cyclization Protocolsmdpi.comresearchgate.net
As a green and sustainable alternative to traditional chemical oxidants, electrochemistry has emerged as a powerful method for organic synthesis. mdpi.com In 2021, an electrochemical dehydrogenative cyclization for synthesizing benzo[d]isothiazol-3(2H)-ones was reported. mdpi.comresearchgate.netresearchgate.net This protocol involves the intramolecular formation of an N-S bond from 2-mercaptobenzamides using constant-current electrolysis in an undivided cell. mdpi.com
The reaction proceeds in moderate to good yields and produces hydrogen gas as the only byproduct, highlighting its environmentally friendly nature. mdpi.com The proposed mechanism involves the initial oxidation of the 2-mercaptobenzamide at the anode to form a disulfide intermediate, which then undergoes further oxidation and intramolecular cyclization to yield the final product. mdpi.com
| Method | Starting Material | Additive | Key Features | Yield |
| Electrochemical Dehydrogenative Cyclization | 2-Mercaptobenzamides | (n-Bu)₄NBr | Constant-current electrolysis, undivided cell, H₂ as byproduct. mdpi.comresearchgate.net | Moderate to Good |
Metal-Free Oxidative Cyclization Methods for N-Substituted Benzo[d]isothiazol-3(2H)-onesmdpi.com
In the pursuit of greener and more sustainable synthetic methods, metal-free approaches have gained considerable attention. mdpi.com One such method, reported in 2017, utilizes potassium bromide (KBr) as a catalyst for the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. mdpi.com This reaction proceeds under an oxygen atmosphere and provides benzo[d]isothiazol-3(2H)-ones in excellent yields. mdpi.com Mechanistic studies suggest the in situ formation of bromine, which facilitates the cyclization. mdpi.com
Another innovative metal-free approach employs Selectfluor for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-methylthiobenzamides. mdpi.com This reaction involves a cascade N-S bond formation and C(sp³)–S bond cleavage. mdpi.com Selectfluor activates the methylthio group, leading to the formation of a transient fluorosulfonium salt that subsequently cyclizes to form the desired product. mdpi.com A recent advancement in this area is a metal-free, Selectfluor-mediated selective oxidation of N-substituted benzo[d]isothiazol-3(2H)-ones in aqueous media, offering a green and efficient route to important benzo[d]isothiazol-3(2H)-one-1-oxides. researchgate.net
| Reagent/Catalyst | Starting Material | Key Features | Yield |
| KBr | 2-Mercaptobenzamides | Metal-free, O₂ atmosphere. mdpi.com | Excellent |
| Selectfluor | 2-Methylthiobenzamides | Metal-free, cascade reaction. mdpi.com | - |
| Selectfluor | N-substituted benzo[d]isothiazol-3(2H)-ones | Metal-free, aqueous media, selective oxidation. researchgate.net | Excellent |
Intermolecular Annulation Strategies for Isothiazolone Scaffoldsmdpi.com
Intermolecular annulation strategies provide an alternative and versatile approach to the synthesis of isothiazolone scaffolds. These methods typically involve the reaction of 2-halobenzamides with a sulfur source in the presence of a transition-metal catalyst. mdpi.com
Multicomponent Annulation Reactions Catalyzed by Transition Metals (e.g., Fe-catalyzed)researchgate.netmdpi.com
Multicomponent reactions are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step. An iron-catalyzed multicomponent annulation of cyclopropenones, anilines, and elemental sulfur has been developed for the synthesis of isothiazolone derivatives. researchgate.netmdpi.com This method provides access to a range of isothiazolones in moderate to good yields and exhibits good tolerance to various electronic and steric groups. researchgate.net
In addition to iron, copper catalysts have also been successfully employed in cascade reactions for the synthesis of benzo[d]isothiazol-3(2H)-ones. For instance, a copper(I) chloride-catalyzed reaction of 2-halobenzamides with elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN) as the sulfur source proceeds via C–S bond formation followed by N–S bond cyclization to afford the desired products in moderate to good yields. mdpi.com
| Catalyst | Reactants | Key Features | Yield |
| Fe(OTf)₃ | Cyclopropenones, Anilines, Elemental Sulfur | One-step synthesis, [3+1+1] cycloaddition. researchgate.net | Moderate to Good (28-73%) |
| CuCl | 2-Halobenzamides, S₈ or KSCN | Cascade reaction, C-S and N-S bond formation. mdpi.com | Moderate to Good |
Palladium-Catalyzed C-H Bond Activation for Isothiazolone Synthesisnih.govacs.orgacs.org
Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the synthesis of isothiazolone derivatives from simple acrylamides. nih.govacs.orgacs.org This methodology involves the reaction of an acrylamide (B121943) with an electrophilic thiocyanate (SCN) source in the presence of a palladium catalyst. acs.org This approach offers an efficient route to a variety of functionalized 4-substituted and 4,5-disubstituted isothiazolone derivatives. acs.org The reaction is believed to proceed through the functionalization of a vinylic C-H bond. acs.org This strategy represents a significant advancement in the synthesis of isothiazolones, providing access from readily available starting materials through an atom- and step-economical pathway. acs.org
| Catalyst | Starting Material | Reagent | Key Features | Yield |
| Pd-catalyst | Acrylamides | Electrophilic SCN source | C-H bond activation, synthesis of functionalized isothiazolones. nih.govacs.orgacs.org | Up to 71% |
Copper-Catalyzed Cascade Reactions Involving C-S and N-S Bond Formations from 2-Halobenzamides
A prominent and efficient strategy for constructing the benzo[d]isothiazol-3(2H)-one scaffold involves copper-catalyzed cascade reactions. mdpi.comresearchgate.netrsc.orgresearchgate.netconsensus.app This approach utilizes readily available 2-halobenzamides and a sulfur source, facilitating the sequential formation of carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds in a single pot. mdpi.comresearchgate.netrsc.org
Transition-metal catalysts, particularly copper salts like cuprous chloride (CuCl) and cuprous bromide (CuBr), are instrumental in this process. mdpi.comresearchgate.net The reaction typically proceeds by first forming the C-S bond between the 2-halobenzamide and a sulfur source, such as elemental sulfur (S₈), potassium thiocyanate (KSCN), or carbon disulfide (CS₂). mdpi.com This is followed by an intramolecular N-S bond cyclization to yield the desired benzo[d]isothiazol-3(2H)-one. mdpi.com
For instance, one developed method involves the reaction of 2-halobenzamides with elemental sulfur catalyzed by CuCl, leading to moderate to good yields of the product. mdpi.com Another variation employs carbon disulfide as the sulfur source in a CuBr-catalyzed reaction, which has been shown to produce the target compounds in yields ranging from 30-89% across various examples. researchgate.netrsc.orgconsensus.app The use of ligands like L-proline can further enhance the efficiency of these copper-catalyzed reactions. researchgate.net
The general mechanism involves the coordination of the copper catalyst to the reactants, facilitating the nucleophilic attack and subsequent bond formations. The choice of catalyst, ligand, sulfur source, and reaction conditions can be optimized to achieve high yields and selectivity for a range of substituted benzo[d]isothiazol-3(2H)-ones. mdpi.comresearchgate.net
| Catalyst | Sulfur Source | Ligand | Yield (%) | Reference |
| CuCl | S₈ | - | Moderate to Good | mdpi.com |
| CuBr | CS₂ | L-proline | 30-89 | researchgate.netrsc.orgconsensus.app |
| CuI | S₈ | 2,2'-bipyridine | <20 | researchgate.net |
Strategies for Bromine Incorporation and Targeted Functionalization in Benzo[d]isothiazol-3(2H)-one
The introduction of a bromine atom at the 5-position of the benzo[d]isothiazol-3(2H)-one core is of significant interest as it provides a handle for further chemical modifications. Various strategies have been developed for this purpose, including direct bromination, synthesis from pre-brominated precursors, and post-synthetic functionalization.
Direct Bromination Methodologies
Direct electrophilic aromatic bromination is a common method for introducing a bromine atom onto the benzene (B151609) ring of the benzo[d]isothiazol-3(2H)-one scaffold. rasayanjournal.co.inpressbooks.pubcoconote.applibretexts.orgyoutube.com This reaction typically involves treating the parent compound with a brominating agent in the presence of a suitable catalyst. pressbooks.publibretexts.org
Aromatic rings are generally less reactive towards electrophiles than alkenes, necessitating the use of a catalyst to activate the bromine molecule. pressbooks.publibretexts.org A common catalyst for this purpose is iron(III) bromide (FeBr₃), which polarizes the Br₂ molecule, making it more electrophilic. pressbooks.publibretexts.org The polarized bromine then reacts with the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.org Subsequent loss of a proton (H⁺) from the intermediate restores the aromaticity of the ring and yields the brominated product. coconote.applibretexts.org
Alternative brominating agents and conditions have also been explored. For example, a cost-effective and environmentally safer method utilizes sodium bromide in the presence of household bleach (sodium hypochlorite (B82951) solution) and a mild acidic medium to generate bromine in situ. rasayanjournal.co.in This method has been shown to be effective for the bromination of activated aromatic compounds. rasayanjournal.co.in
Synthesis from Pre-Brominated Precursors
An alternative to direct bromination is the synthesis of 5-bromobenzo[d]isothiazol-3(2H)-one from starting materials that already contain a bromine atom at the desired position. A key precursor for this approach is 2-amino-5-bromobenzoic acid. orgsyn.orgchemicalbook.com
The synthesis of 2-amino-5-bromobenzoic acid can be achieved through the bromination of o-aminobenzoic acid. chemicalbook.com This precursor can then be subjected to a series of reactions to construct the isothiazolone ring. For instance, 2-amino-5-bromobenzoic acid can be reduced to form 2-amino-5-bromobenzyl alcohol, which can then be further transformed into the target molecule through appropriate cyclization strategies. orgsyn.org Another route involves the conversion of 5-bromoindoline-2,3-dione to 2-amino-5-bromobenzoic acid using hydrogen peroxide and sodium hydroxide. chemicalbook.com
This precursor-based approach offers the advantage of regioselective bromine incorporation, avoiding the potential for isomeric mixtures that can sometimes arise from direct bromination of the parent heterocycle.
Post-Synthetic Bromine Functionalization Techniques
The bromine atom in this compound serves as a versatile functional handle for introducing a wide range of substituents through various cross-coupling reactions. This allows for the diversification of the core structure and the synthesis of novel derivatives with potentially interesting biological or material properties.
One of the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This allows for the introduction of various aryl and heteroaryl groups at the 5-position.
Other cross-coupling reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can also be employed to further functionalize the bromine atom, leading to the formation of C-C, C-N, and C-O bonds. These post-synthetic modifications are crucial for exploring the structure-activity relationships of benzo[d]isothiazol-3(2H)-one derivatives in various applications.
Green Chemistry Principles and Sustainable Synthetic Routes in this compound Research
In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in chemical research. researchgate.net The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of this compound and its derivatives. researchgate.netnih.govresearchgate.net
One key aspect of green chemistry is the use of safer and more sustainable solvents. Water is an attractive green solvent due to its abundance, low cost, non-toxicity, and non-flammability. nih.gov Researchers have explored conducting reactions in aqueous media to reduce the reliance on volatile organic compounds (VOCs). For example, the development of water-based protocols for the synthesis of benzo[d]isothiazol-3(2H)-ones represents a significant step towards more sustainable processes. nih.gov
Another principle of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. As discussed previously, copper-catalyzed reactions are widely used in the synthesis of the benzo[d]isothiazol-3(2H)-one core. mdpi.comresearchgate.netrsc.orgresearchgate.netconsensus.app The use of catalytic amounts of these metals, as opposed to stoichiometric reagents, minimizes waste and improves the atom economy of the process. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is an active area of research.
The use of safer and more readily available starting materials is also a key consideration. For instance, the use of elemental sulfur as a sulfur source in the synthesis of benzo[d]isothiazol-3(2H)-ones is advantageous as it is an inexpensive and abundant raw material. mdpi.comresearchgate.net
The development of one-pot and tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can also contribute to a greener process by reducing solvent usage, energy consumption, and waste generation. The copper-catalyzed cascade reactions for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides are excellent examples of this approach. mdpi.comresearchgate.netrsc.orgresearchgate.netconsensus.app
| Green Chemistry Principle | Application in Synthesis |
| Use of Safer Solvents | Development of aqueous reaction media. nih.gov |
| Catalysis | Employment of copper catalysts to enhance efficiency. mdpi.comresearchgate.netrsc.orgresearchgate.netconsensus.app |
| Use of Renewable Feedstocks | Utilization of elemental sulfur as a readily available sulfur source. mdpi.comresearchgate.net |
| Atom Economy | One-pot cascade reactions for C-S and N-S bond formation. mdpi.comresearchgate.netrsc.orgresearchgate.netconsensus.app |
Chemical Transformations and Mechanistic Investigations of 5 Bromobenzo D Isothiazol 3 2h One
Halogen-Directed Reactivity and Cross-Coupling Reaction Methodologies
The bromine atom at the 5-position of the benzo[d]isothiazol-3(2H)-one core is a key handle for introducing structural diversity through cross-coupling reactions. This halogen atom serves as an effective leaving group in palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Notably, Suzuki-Miyaura cross-coupling reactions have been explored with related brominated isothiazole (B42339) compounds. This powerful method involves the reaction of the bromo-functionalized substrate with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgbldpharm.commdpi.com This reaction facilitates the introduction of a wide array of aryl and alkenyl substituents at the 5-position, significantly expanding the chemical space accessible from 5-bromobenzo[d]isothiazol-3(2H)-one. The general mechanism for Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com
Beyond Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling methodologies like Stille and Sonogashira reactions have been shown to be effective for halogenated isothiazoles, allowing for the introduction of various carbon nucleophiles. These reactions further underscore the synthetic utility of the bromine atom in directing the reactivity of the molecule.
Table 1: Examples of Cross-Coupling Reactions with Halogenated Isothiazoles
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | Halogenated isothiazole, Organoboron reagent | Palladium catalyst, Base | Aryl- or Alkenyl-substituted isothiazole |
| Stille | Halogenated isothiazole, Organotin reagent | Palladium catalyst | Variously substituted isothiazole |
| Sonogashira | Halogenated isothiazole, Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Alkynyl-substituted isothiazole |
**3.2. Ring-Opening and Rearrangement Pathways of the Benzo[d]isothiazol-3(2H)-one Core
The benzo[d]isothiazol-3(2H)-one scaffold can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic systems or acyclic compounds. These transformations are often initiated by nucleophilic attack or by thermal or photochemical stimuli.
For instance, some N-arylbenzisothiazolones have been shown to react with nucleophiles like cysteines, resulting in the opening of the isothiazolone (B3347624) ring and the formation of a disulfide. nih.gov This reactivity highlights the electrophilic nature of the sulfur-nitrogen bond within the heterocyclic core.
In some cases, thermal activation can induce rearrangements. For example, N-[2-(1,3-oxathiolan-2-yl)]phenyl ketenimines and carbodiimides have been observed to convert into 2,1-benzisothiazol-3-ones through a process involving the fragmentation of the 1,3-oxathiolane (B1218472) ring and a 1,5-cyclization via S-N bond formation. nih.gov
Furthermore, photochemical conditions can also promote rearrangements. Irradiation of certain 2,3-dihydro- uni-halle.debenzisothiazole 1,1-dioxides has been reported to cause a rearrangement to the corresponding 2,3-dihydro-2-hydroxy- uni-halle.debenzisothiazole 1-oxides. researchgate.net
Derivatization at the Nitrogen Atom (N-Substitution) for Structural Diversification
The nitrogen atom of the isothiazolone ring provides a convenient site for derivatization, allowing for the introduction of a wide range of substituents and the modulation of the compound's physicochemical and biological properties. N-substitution is typically achieved through alkylation or arylation reactions.
Alkylation of the nitrogen atom can be accomplished by reacting the parent this compound or its derivatives with alkyl halides in the presence of a base. For example, 2-(5-bromopentyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide can be reacted with amines to yield N-alkylated products.
A variety of N-arylbenzisothiazolones have been synthesized through multi-step sequences. nih.gov One approach involves the ortho-lithiation of secondary arylamides, followed by quenching with dimethyl disulfide to introduce a methylthio group. nih.gov Subsequent oxidation and cyclization afford the desired N-arylbenzisothiazolones. nih.gov Another method starts with 2-fluorobenzoic acids, which are converted to amides and then undergo an SNAr reaction with sodium thiomethoxide, followed by cyclization. nih.gov
The synthesis of N-substituted benzisothiazolones can also be achieved through the cyclization of N-substituted 2-methoxycarbonylbenzenesulfenamides. acs.org Additionally, a one-pot reaction involving 6-bromobenzo[d]thiazol-2(3H)-one, propargyl bromide, and various aryl azides, catalyzed by copper, has been used to synthesize 1,2,3-triazole derivatives attached to the nitrogen atom. researchgate.netacgpubs.org
Table 2: Methods for N-Substitution of the Benzo[d]isothiazol-3(2H)-one Core
| Method | Reagents | Product Type |
| Alkylation | Alkyl halide, Base | N-Alkylbenzisothiazolone |
| Arylation via ortho-lithiation | sec-Butyllithium, Dimethyl disulfide, Oxidizing agent, Cyclizing agent | N-Arylbenzisothiazolone |
| Arylation via SNAr | Sodium thiomethoxide, Oxidizing agent, Cyclizing agent | N-Arylbenzisothiazolone |
| Cyclization of Sulfenamides | N-substituted 2-methoxycarbonylbenzenesulfenamide | N-Substituted benzisothiazolone |
| "Click" Chemistry | Propargyl bromide, Aryl azide, Copper catalyst | N-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)benzisothiazolone |
Functionalization Reactions at the Carbonyl Group (C=O) of the Isothiazolone Ring
The carbonyl group at the 3-position of the isothiazolone ring offers another site for chemical modification, although it is generally less reactive than the nitrogen atom or the bromine-substituted aromatic ring. Reactions at this position can lead to changes in the heterocyclic core or the introduction of new functional groups.
While direct functionalization of the carbonyl group of this compound is not extensively documented, related benzisothiazolones have been shown to undergo reactions that transform the carbonyl moiety. For example, sulfur extrusion from benzisothiazolones using triphenylphosphine (B44618) can lead to the formation of different heterocyclic products, such as 4(3H)-quinolones, through the intermediacy of an imidoylketene. nih.gov
The carbonyl group can also be involved in condensation reactions. For instance, the condensation of dilithiated β-ketoesters with 1,2-benzisothiazol-3(2H)-one derivatives can lead to the formation of 3-substituted 1,2-benzisothiazole-1,1-dioxides. researchgate.net
Oxidative Transformations of the Sulfur Atom: Formation of Sulfones and Sulfoxides
The sulfur atom in the benzo[d]isothiazol-3(2H)-one ring can exist in different oxidation states, primarily as the sulfide, sulfoxide (B87167), and sulfone. Oxidation of the sulfur atom is a common transformation that significantly influences the electronic properties and reactivity of the molecule.
The oxidation of benzo[d]isothiazol-3(2H)-ones to their corresponding sulfoxides (benzo[d]isothiazol-3(2H)-one-1-oxides) can be achieved using various oxidizing agents. nih.gov For example, sulfides can be heated with sodium periodate (B1199274) (NaIO4) in methanol (B129727) to yield sulfoxides. nih.gov More recently, Selectfluor has been demonstrated as an effective reagent for the selective oxidation of benzo[d]isothiazol-3(2H)-ones to their sulfoxides. nih.gov This method is notable for its mild conditions and high yields. nih.gov
Further oxidation of the sulfoxide can lead to the formation of the corresponding sulfone (benzo[d]isothiazol-3(2H)-one 1,1-dioxide). The parent compound for the title molecule, this compound 1,1-dioxide, is a well-known derivative. georganics.skachemblock.comsigmaaldrich.comambeed.com The synthesis of this sulfone is often achieved through the selective bromination of benzo[d]isothiazol-3(2H)-one 1,1-dioxide.
In some cases, oxidation can be accompanied by rearrangement. For example, the oxidation of certain benzothiazinones with 3-chloroperbenzoic acid has been found to yield ring-contracted benzisothiazolinone 1-oxides instead of the expected sulfones. uni-halle.deiucr.org This transformation is proposed to proceed through the initial formation of a sulfoxide, followed by nucleophilic addition of water, ring-opening, rearrangement, and subsequent oxidation. uni-halle.deiucr.org
Table 3: Oxidation States of the Sulfur Atom in the Benzo[d]isothiazol-3(2H)-one Core
| Oxidation State | Structure Name | Common Oxidizing Agents |
| Sulfide | Benzo[d]isothiazol-3(2H)-one | - |
| Sulfoxide | Benzo[d]isothiazol-3(2H)-one-1-oxide | Sodium periodate, Selectfluor, 3-Chloroperbenzoic acid |
| Sulfone | Benzo[d]isothiazol-3(2H)-one 1,1-dioxide | Further oxidation of sulfoxide |
Computational and Theoretical Chemistry Studies on 5 Bromobenzo D Isothiazol 3 2h One Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 5-Bromobenzo[d]isothiazol-3(2H)-one. These calculations elucidate the distribution of electrons within the molecule, which is key to predicting its chemical behavior.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For isothiazolone (B3347624) derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) are employed to calculate these values. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net The introduction of a bromine atom, an electron-withdrawing group, is expected to lower the energies of both HOMO and LUMO and potentially affect the energy gap, thereby modulating the molecule's reactivity compared to the unsubstituted benzo[d]isothiazol-3(2H)-one. irjweb.com
Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These parameters, derived from the changes in energy with respect to the number of electrons, help in predicting the most likely sites for electrophilic or nucleophilic attack.
| Reactivity Descriptor | Formula | Significance |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. irjweb.com |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. irjweb.com |
| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the global electrophilic nature of a molecule. irjweb.com |
| Fukui Functions | ||
| For Nucleophilic Attack (f+) | f+(r) = ρN+1(r) - ρN(r) | Identifies sites most susceptible to attack by nucleophiles. faccts.de |
| For Electrophilic Attack (f-) | f-(r) = ρN(r) - ρN-1(r) | Identifies sites most susceptible to attack by electrophiles. faccts.de |
Table created based on information from various sources. irjweb.comfaccts.descm.com
Fukui function analysis is particularly useful for predicting regioselectivity. researchgate.net It identifies specific atoms within the molecule that are most likely to participate in reactions. scm.comjoaquinbarroso.com For this compound, these calculations can pinpoint the reactivity of the carbonyl carbon, the nitrogen and sulfur heteroatoms, and the substituted benzene (B151609) ring.
Conformational Analysis and Tautomerism Studies of the Isothiazolone Moiety
The isothiazolone ring is not perfectly rigid, and its conformation can be influenced by substituents and the surrounding environment. The benzisothiazolinone scaffold is nearly planar, but slight deviations can occur. iucr.orgiucr.org
Conformational Analysis: For derivatives with flexible side chains, such as an N-cyclohexylmethyl group, the substituent adopts a low-energy conformation like the chair form. iucr.org While the 5-bromo derivative lacks such a flexible group, computational methods can still explore minor puckering or deviations from planarity in the fused ring system.
Tautomerism: Isothiazolones can exist in different tautomeric forms, which can significantly impact their chemical and biological properties. wuxiapptec.com The primary tautomerism for this compound is the amide-imidol (keto-enol) equilibrium.
DFT calculations are the standard method for investigating the relative stabilities of tautomers. nih.govscirp.org By calculating the total energies of each form in the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM), the equilibrium constant can be predicted. nih.gov For the related 2-hydroxypyridine/2-pyridone system, DFT calculations have shown that while the hydroxy form is more stable in the gas phase, the pyridone form is favored in polar solvents. wuxiapptec.com Similar solvent-dependent effects are expected for the isothiazolone equilibrium.
Furthermore, under certain conditions, especially in the presence of thiols, the isothiazolone ring can open to form a mercaptoacrylamide derivative. nih.gov This ring-opened species can exist in different tautomeric forms, such as a highly reactive thioacyl chloride, which has been computationally investigated for 5-chloro-3-isothiazolone to explain its high biocidal activity. researchgate.net Computational studies can map the potential energy surface for these transformations.
Mechanistic Elucidation of Synthetic and Reaction Pathways via Computational Methods
Understanding the precise mechanism of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry offers a powerful approach to elucidate these mechanisms at a molecular level.
Synthesis of the Benzisothiazolone Core: Several methods exist for synthesizing the benzo[d]isothiazol-3(2H)-one scaffold, such as the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. mdpi.com A proposed mechanism for a copper-catalyzed version of this reaction involves oxidative addition, N-H deprotonation, and reductive elimination. mdpi.com
Computational methods can be used to validate and refine such proposed mechanisms. By performing a transition state (TS) search and Intrinsic Reaction Coordinate (IRC) calculations, the entire reaction pathway can be mapped. aps.org This provides the geometries of all intermediates and transition states, along with their corresponding activation energies. DFT studies on other complex reactions, like the growth of thin films, have successfully used this approach to determine the most feasible reaction paths by calculating activation energies. rsc.orgrsc.org
Reactions of this compound: The bromine atom on the benzene ring serves as a handle for further functionalization, primarily through nucleophilic substitution reactions. Computational modeling can predict the feasibility and regioselectivity of these substitutions. By calculating the activation barriers for substitution at different positions, the most likely products can be identified. This approach has been used to study nucleophilic substitution on other bromo-substituted heterocycles. nih.gov
Molecular Dynamics Simulations and Analysis of Intermolecular Interactions
While quantum mechanics describes the properties of individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase (like a solution or a crystal) over time. These simulations model the interactions between the target molecule and its neighbors (e.g., solvent molecules or other solute molecules).
For this compound, MD simulations can provide insights into:
Solvation: How solvent molecules arrange around the solute and how this affects its conformation and reactivity.
Crystal Packing: How molecules arrange themselves in a solid lattice, driven by intermolecular forces.
Binding to Biological Targets: How the molecule interacts with the active site of an enzyme or receptor.
The key intermolecular interactions that can be studied for this compound include:
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms.
π-π Stacking: The aromatic benzene ring can stack with other aromatic systems.
Chalcogen Bonding: The sulfur atom in the isothiazole (B42339) ring can participate in non-covalent interactions. iucr.org
Hirshfeld surface analysis , often combined with DFT calculations, is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. mdpi.com Studies on related benzisothiazolone derivatives have used this method to identify and characterize C-H···O and π···π interactions that stabilize the crystal packing. mdpi.com
| Interaction Type | Potential Participating Atoms | Computational Method |
| Hydrogen Bonding | N-H (donor), C=O (acceptor) | MD, Hirshfeld Surface Analysis, AIM |
| Halogen Bonding | C-Br (donor) | MD, DFT, Hirshfeld Surface Analysis |
| π-π Stacking | Benzene Ring | MD, DFT |
| Chalcogen Bonding | Sulfur Atom | DFT, X-ray Crystallography Analysis |
Table summarizing potential intermolecular interactions and methods for their study. mdpi.comiucr.orgresearchgate.net
Predictive Modeling and Chemoinformatics for Chemical Reactivity and Selectivity
Chemoinformatics applies computational methods to solve chemical problems, often by building predictive models from large datasets. Quantitative Structure-Activity Relationship (QSAR) is a key chemoinformatic technique used to correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. nih.gov
A QSAR study on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors successfully built a predictive model using stepwise multiple linear regression (SW-MLR). nih.govresearchgate.net The model used calculated molecular descriptors (related to electronegativity, atomic masses, and van der Waals volumes) to predict the inhibitory activity (pIC50). nih.gov The statistical robustness of the model was validated using methods like leave-one-out cross-validation. nih.gov
For this compound, a similar QSAR or Quantitative Structure-Property Relationship (QSPR) approach could be developed to predict properties such as:
Reactivity in specific reactions.
Solubility in different solvents.
Binding affinity to target proteins.
These models rely on calculating a wide range of molecular descriptors for a series of related compounds and then using statistical or machine learning methods to find a correlation with an experimentally measured property. illinois.edu Modern chemoinformatics workflows often employ advanced techniques like support vector machines or deep neural networks to build highly accurate predictive models, which can accelerate the discovery of new catalysts or drugs by predicting the most promising candidates for synthesis and testing. illinois.edud-nb.info
Advanced Research Applications and Methodological Investigations Involving 5 Bromobenzo D Isothiazol 3 2h One Derivatives
Structure-Activity Relationship (SAR) Research in Medicinal Chemistry Contexts
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For derivatives of 5-Bromobenzo[d]isothiazol-3(2H)-one, SAR analyses have been instrumental in optimizing their therapeutic potential. The core structure itself is recognized for a range of biological activities, including antimicrobial and potential anticancer properties.
The design of synthetic analogs of natural or lead molecules allows researchers to methodically add or remove chemical groups to identify which molecular features affect biological activity. mdpi.com This process helps in optimizing the chemical structure to enhance desired properties. For instance, in studies of related brominated compounds like bromotyramine derivatives, the bromine atoms were found to be strictly required for antifouling performance, demonstrating the critical role of the halogen in the molecule's activity. mdpi.com
A key research area has been the development of anti-inflammatory agents. A study involving the synthesis of a series of novel benzo[d]isothiazole derivatives, starting from 6-bromo benzo[d]isothiazole, investigated their anti-inflammatory and analgesic activities. The research found that various substitutions on the phenyl boronic acid reactant led to significant differences in efficacy, highlighting a clear SAR. bepls.com
| Compound | Substituent (R) | Anti-inflammatory Activity (% Inhibition) |
| 3d | 4-Fluoro | 61.83 |
| 3n | 4-Chloro | 60.96 |
| 3h | 4-Nitro | 59.65 |
Data sourced from a study on the anti-inflammatory activity of benzo[d]isothiazole derivatives. bepls.com The percentage of inhibition was measured in Swiss albino rats.
This data illustrates that electron-withdrawing groups like fluorine, chlorine, and nitro at the para position of the phenyl ring resulted in compounds with good anti-inflammatory activity. bepls.com Such SAR findings are vital for guiding the synthesis of more potent and selective therapeutic agents based on the brominated isothiazolone (B3347624) scaffold.
Ligand design is a cornerstone of rational drug development, aiming to create molecules that can bind to a biological target with high affinity and selectivity. nih.gov The brominated isothiazolone core serves as a valuable starting point, or "scaffold," in this process. Its inherent structure provides essential binding affinity to certain target enzymes, which can be further refined through chemical modification. chemshuttle.com
The process often begins with a "hit" compound identified through screening, which is then optimized into a "lead" compound with improved properties. Research on agonists for the TRPM5 cation channel, for example, identified a benzo[d]isothiazole derivative as a promising hit. sci-hub.se Subsequent hit-to-lead optimization activities led to the discovery of derivatives with nanomolar activity and excellent selectivity. sci-hub.se This demonstrates a classic ligand optimization strategy where the core structure is systematically modified to enhance potency and selectivity.
Strategies in ligand design incorporating the brominated isothiazolone core often involve:
Substitution Analysis : The bromine atom and the N-H group of the isothiazole (B42339) ring offer sites for chemical modification. For example, replacing the hydrogen on the nitrogen atom with various alkyl or aryl groups can significantly alter the molecule's lipophilicity, solubility, and binding interactions.
Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties can modulate activity. For instance, the bromine atom could be replaced with other halogens like chlorine to fine-tune the electronic properties and binding interactions of the ligand.
Scaffold Hopping : While maintaining key binding features, the core benzisothiazole structure might be replaced with other heterocyclic systems to explore new chemical space and improve properties like metabolic stability.
Through these strategies, the brominated isothiazolone core acts as a template for developing new chemical entities with tailored pharmacological profiles.
Computational methods are integral to modern drug discovery, accelerating the design and optimization of novel drug candidates. These approaches are widely applied to derivatives of this compound to predict their biological activity and guide synthetic efforts.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. In a study of benzo[d]isothiazole derivatives as potential anti-inflammatory agents, molecular docking was used to investigate their interaction with the cyclooxygenase-2 (COX-2) enzyme. bepls.com The docking scores provided a computational measure of binding affinity, which correlated with the experimentally observed biological activity. bepls.com
| Compound | Docking Score (vs. COX-2) |
| 3n | -60.928 |
| 3d | -59.782 |
| 3h | -58.981 |
Data from molecular docking studies of benzo[d]isothiazole derivatives against the COX-2 enzyme. bepls.com A more negative score indicates a stronger predicted binding affinity.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are used for virtual screening of large compound libraries to identify new molecules that fit the model and are likely to be active. dovepress.com For the brominated isothiazolone core, a pharmacophore model could be generated based on known active derivatives, highlighting the importance of the bromine atom as a halogen bond donor, the carbonyl group as a hydrogen bond acceptor, and the aromatic ring for hydrophobic interactions.
De Novo Design: This computational approach involves building novel molecular structures from scratch, often within the constraints of a target's binding site. schrodinger.comchemrxiv.org Starting with the this compound scaffold, de novo design algorithms could suggest modifications and additions to the core structure to maximize binding affinity and other desired properties, thereby exploring a vast chemical space for potential new drugs. schrodinger.com
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds. nih.gov It begins by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. frontiersin.org Once a binding fragment is identified, it is gradually grown or combined with other fragments to produce a more potent, high-affinity ligand. frontiersin.org
The this compound core is well-suited for use as a starting fragment in FBDD campaigns. Its relatively simple structure and defined chemical features provide a solid anchor point within a target's binding site. The SAR can then be explored systematically:
Fragment Screening : A library containing the brominated isothiazolone core would be screened against a target protein using sensitive biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR). frontiersin.orgbiorxiv.org
Hit Confirmation : Binding of the fragment is confirmed and its binding mode is determined, often through co-crystallization with the target protein. biorxiv.org
Fragment Elaboration : Guided by the structural information, chemists synthesize new molecules by "growing" the fragment to make additional favorable interactions with the protein, thereby increasing potency. The bromine atom can serve as a crucial interaction point or a vector for this growth.
This approach allows for a more efficient exploration of chemical space and often leads to lead compounds with better physicochemical properties compared to traditional high-throughput screening. nih.gov
Integration into Advanced Materials Science and Engineering Research
Beyond its applications in medicinal chemistry, the this compound scaffold is also finding a role in materials science. Its unique chemical structure makes it a candidate for creating functional materials and polymer additives. The presence of the heterocyclic framework combined with the reactive bromine substituent provides opportunities for chemical transformations, leading to novel materials with enhanced or specific properties. For example, thiazolone scaffolds in general have been explored for the development of fluorescent probes, where the core structure can be modified to tune the material's optical properties. chemshuttle.com
Bioresorbable scaffolds (BRS) represent a significant advancement in medical device technology, particularly in interventional cardiology. These temporary implants provide mechanical support to a vessel after a procedure and are then gradually resorbed by the body, theoretically allowing for the restoration of natural vessel function. pcronline.com Early BRS, such as the Absorb BVS, were made from poly-L-lactic acid (PLLA). pcronline.comnih.gov More recent research has explored other materials, including different polymers and metals like iron and magnesium. pcronline.com
While direct research explicitly incorporating this compound into BRS is not widely documented, its properties suggest potential applications. The functionalization of BRS with bioactive molecules is a key area of research. Given the known antimicrobial and anti-inflammatory activities of isothiazolone derivatives, they could potentially be incorporated into the polymer matrix of a BRS. bepls.com Such a functionalized scaffold could elute the drug locally at the site of implantation, helping to prevent infection and reduce inflammation during the vessel healing process. The compound could be integrated as an additive within the polymer or chemically bonded to the polymer backbone.
| Scaffold Name | Material | Strut Thickness | Key Feature |
| Absorb BVS | Poly-L-lactic acid (PLLA) | ~150 µm | First FDA-approved BRS; later withdrawn. pcronline.com |
| Firesorb BRS | PLLA with PDLLA coating | 100-125 µm | Thinner struts designed to improve outcomes. nih.gov |
| Iron-based BRS | Iron alloy | Not specified | Investigated for higher radial force. pcronline.com |
This table summarizes key characteristics of different bioresorbable scaffolds developed for coronary artery applications.
The this compound 1,1-dioxide has been identified as a useful intermediate for creating polymer additives and functional materials. Its role as a "synthetic scaffold" is crucial; the bromine atom allows for a variety of coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that can be used to attach the isothiazolone core to polymer chains or other functional molecules.
Potential applications in this area include:
Antimicrobial Polymers : By incorporating the benzisothiazolone moiety, which is known for its antimicrobial properties, into a polymer backbone, materials with inherent resistance to microbial growth can be created. These could be used in coatings, textiles, or medical devices.
Functional Coatings : The scaffold could be used to develop coatings with specific properties. For example, by attaching chromophores, a coating with specific optical or fluorescent properties could be designed, building on the known use of thiazolones in fluorescent probes. chemshuttle.com
Reactive Polymers : Polymers functionalized with the brominated isothiazolone can serve as platforms for further modification, allowing for the creation of complex, multi-functional materials.
The versatility of the this compound core makes it a valuable building block for the rational design of advanced polymers and functional materials with tailored properties.
Optoelectronic Material Development Incorporating Benzisothiazole Scaffolds
The unique electro-optical properties of heterocyclic compounds with electron-rich sulfur and nitrogen atoms have positioned them as prime candidates for research in optoelectronic devices. researchgate.net The benzisothiazole scaffold, in particular, is investigated for its potential in creating advanced materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netgoogle.com
Benzothiazole derivatives, close structural relatives of benzisothiazoles, are noted for their capacity to produce a range of colors and exhibit good charge transport properties, making them suitable as both emissive and transport materials in OLEDs. researchgate.net These compounds often possess strong fluorescence in both solution and solid states, a crucial characteristic for emissive layers. researchgate.net The electron-withdrawing nature, coupled with high chemical, thermal, and photochemical stability, makes these heterocyclic molecules subjects of intense research for developing highly efficient and durable optoelectronic materials. researchgate.net The incorporation of the benzisothiazole scaffold into larger conjugated polymer systems is a strategy being explored to fine-tune the electronic and optical properties of semiconducting materials for devices like OPVs. google.com The inherent properties of the benzisothiazole unit can be leveraged to design materials with specific energy levels (HOMO/LUMO) and absorption characteristics tailored for optoelectronic applications. researchgate.net
Catalysis and Organocatalysis Research Applications
Transition metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, essential in the synthesis of pharmaceuticals and advanced materials. eie.gruva.es The development of efficient catalytic systems is a major focus of modern chemistry, with the ligand playing a pivotal role in the catalyst's performance. eie.grchim.it
Derivatives of this compound are explored for their potential as ligands in transition metal catalysis. The isothiazole core contains both nitrogen and sulfur atoms, which can coordinate with transition metals like palladium, copper, or nickel, forming stable complexes that can catalyze a variety of chemical transformations. thieme-connect.com The use of isothiazole derivatives as ligands for metal complexes is an emerging area of interest, with demonstrated potential in catalyzing cross-coupling reactions. thieme-connect.com
The design of ligands is crucial for achieving high catalytic activity and selectivity. nih.gov The structure of a benzisothiazolone-based ligand can be systematically modified. For instance, the N-H group of the isothiazole ring can be functionalized to create bidentate or polydentate ligands, enhancing the stability and reactivity of the resulting metal complex. The electronic properties of the ligand, influenced by the bromine substituent on the benzene (B151609) ring, can modulate the electron density at the metal center, thereby fine-tuning its catalytic activity. Research into related heterocyclic compounds, such as those containing pyridine (B92270) or urea (B33335) moieties, has shown that strategic ligand design can lead to highly effective catalysts for reactions like Suzuki-Miyaura, Heck, and Negishi couplings. eie.grnih.govnih.gov
This compound and its derivatives serve as versatile intermediates and reagents in the synthesis of more complex molecules. bldpharm.com The bromine atom at the 5-position is a key functional group that allows for a variety of subsequent chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions.
This compound can act as a building block, or "scaffold," where the bromine atom serves as a handle for introducing new molecular fragments. For example, in Suzuki-Miyaura coupling reactions, the bromo-substituted benzisothiazole can be reacted with various organoboron compounds in the presence of a palladium catalyst to form a new carbon-carbon bond. This strategy is widely used to synthesize complex aryl structures. Similarly, reactions like Stille coupling (with organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed to further functionalize the benzisothiazole core. These transformations are instrumental in building libraries of novel compounds for drug discovery and materials science. uva.esresearchgate.net
Table 1: Potential Cross-Coupling Reactions Using this compound as a Reagent
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C-C | Aryl/Vinyl-substituted Benzisothiazolone |
| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | C-C | Aryl-substituted Benzisothiazolone |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, P(o-tol)₃ | C-C | Alkenyl-substituted Benzisothiazolone |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C | Alkynyl-substituted Benzisothiazolone |
| Buchwald-Hartwig | Amine (Primary or Secondary) | Pd₂(dba)₃, BINAP | C-N | Amino-substituted Benzisothiazolone |
| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | Pd(PPh₃)₄ | C-CN | Cyano-substituted Benzisothiazolone |
Advanced Spectroscopic and Diffraction Studies for Precise Structural Elucidation
Determining the precise three-dimensional structure of a molecule is fundamental to understanding its reactivity, physical properties, and biological interactions. For this compound, techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide critical insights into its solid-state and solution-state structures, respectively.
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its crystalline solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. For a molecule like this compound, a crystal structure would confirm the planarity of the fused benzisothiazole ring system. researchgate.net
Furthermore, X-ray diffraction analysis elucidates the intermolecular interactions that govern how molecules pack together in a crystal lattice. These interactions can include hydrogen bonding (involving the N-H group), halogen bonding (involving the bromine atom), and π-π stacking between the aromatic rings. nih.gov Understanding these non-covalent interactions is crucial in materials science, as they significantly influence the bulk properties of the material, such as solubility, melting point, and even electronic conductivity. Analysis of related heterocyclic structures by X-ray crystallography has been vital in understanding protein-ligand binding and the stacking geometries of aromatic systems. nih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. ipb.pt For this compound, ¹H and ¹³C NMR spectra provide a wealth of information. The number of unique signals in the spectrum corresponds to the number of chemically non-equivalent nuclei, the chemical shift of each signal provides information about the electronic environment of the nucleus, the integration of ¹H signals reveals the ratio of protons, and the splitting patterns (multiplicity) indicate the number of neighboring protons. youtube.com
Based on the structure of this compound, a predicted NMR analysis would show distinct signals for the protons and carbons in the aromatic ring and the N-H proton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the assignment of each signal and providing unambiguous structural verification. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Signals for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H NMR) | Assignment |
| ¹H | ~10-12 | Broad Singlet | N-H |
| ¹H | ~7.5-8.5 | Doublet | Aromatic H (positions 4, 6, 7) |
| ¹H | ~7.5-8.5 | Doublet of Doublets | Aromatic H (positions 4, 6, 7) |
| ¹H | ~7.5-8.5 | Doublet | Aromatic H (positions 4, 6, 7) |
| ¹³C | ~160-170 | - | C =O (Carbonyl) |
| ¹³C | ~120-145 | - | Aromatic C (6 carbons) |
Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.
High-Resolution Mass Spectrometry for Mechanistic Pathway Analysis
High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the detailed investigation of complex chemical reactions, offering profound insights into mechanistic pathways by enabling the precise identification of transient intermediates and final products. The application of HRMS in studying the reactivity of this compound and its derivatives, while not extensively documented for this specific compound, can be inferred from studies on the parent molecule, benzisothiazolinone (BIT), and other related halogenated compounds. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide the high mass accuracy and resolving power necessary to elucidate elemental compositions and distinguish between isobaric species, which is crucial for mapping reaction cascades.
In the realm of benzisothiazolinone chemistry, HRMS has been pivotal in understanding degradation and transformation processes. For instance, studies on the photodegradation of benzisothiazolinone have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) to identify a multitude of photoproducts. nih.gov This has allowed for the proposal of detailed photo-induced degradation mechanisms that include isomerization, oxidation, hydroxylation, hydrolysis, and elimination reactions. nih.gov Similarly, the ozonation of benzisothiazolinone has been scrutinized using time-of-flight mass spectrometry, leading to the identification of key intermediates and the proposition of a comprehensive ozonation pathway. These studies underscore the capability of HRMS to track the fate of the benzisothiazolinone core structure under various reactive conditions.
The analysis of reaction mixtures containing derivatives of this compound by HRMS would likely involve monitoring the reaction progress over time, with aliquots being directly infused or chromatographically separated before entering the mass spectrometer. The high mass accuracy of HRMS allows for the determination of the elemental composition of detected ions, which is fundamental in identifying reaction intermediates, byproducts, and the final target molecules. By comparing the exact masses of observed species with theoretical masses of proposed structures, researchers can piece together the sequence of bond-forming and bond-breaking events.
Collision-induced dissociation (CID) or other tandem MS (MS/MS) techniques are also instrumental in this context. By selecting a specific ion of interest (e.g., a suspected intermediate) and subjecting it to fragmentation, the resulting fragment ions provide structural information that can confirm the identity of the precursor ion. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the bromine atom, cleavage of the isothiazolinone ring, or loss of small neutral molecules like CO or SO. The isotopic signature of bromine (approximately equal abundances of 79Br and 81Br) provides an additional layer of confidence in the identification of bromine-containing species, as these will appear as a pair of peaks separated by approximately 2 m/z units. libretexts.org
While specific mechanistic studies on this compound using HRMS are not prevalent in the reviewed literature, the established methodologies for related compounds provide a clear blueprint for how such investigations would be conducted. The data generated from these analyses are crucial for optimizing reaction conditions, understanding reaction kinetics, and designing novel synthetic pathways involving this class of compounds.
To illustrate the type of data obtained in such an investigation, the following interactive table presents hypothetical, yet plausible, intermediates and products that could be identified during a mechanistic study of a substitution reaction on this compound using HRMS.
Interactive Data Table: Hypothetical HRMS Data for a Mechanistic Study of a Nucleophilic Aromatic Substitution Reaction on this compound
| Observed m/z (M+H)⁺ | Proposed Formula | Proposed Structure/Intermediate | Mass Error (ppm) | Isotopic Pattern | Stage of Reaction |
| 230.9321 | C₇H₅⁷⁹BrNO₂S | This compound (Starting Material) | 1.2 | Present | Initial |
| 232.9300 | C₇H₅⁸¹BrNO₂S | This compound (Starting Material) | 1.1 | Present | Initial |
| 274.0145 | C₁₁H₁₂N₂O₂S | N-propyl-3-oxobenzo[d]isothiazole-5-carboxamide (Hypothetical Intermediate) | -0.8 | Absent | Intermediate |
| 152.0216 | C₇H₆NO₂S | Benzo[d]isothiazol-3(2H)-one (Debrominated Product) | 0.5 | Absent | Side Product |
| 209.0767 | C₁₀H₁₃N₂O₂S | 5-(Propylamino)benzo[d]isothiazol-3(2H)-one (Final Product) | -1.5 | Absent | Final |
Future Perspectives and Emerging Research Directions for 5 Bromobenzo D Isothiazol 3 2h One
Development of Novel and Highly Efficient Synthetic Routes
The advancement of synthetic methodologies is crucial for the broader application of 5-Bromobenzo[d]isothiazol-3(2H)-one and its derivatives. While traditional methods like the bromination of the parent benzo[d]isothiazol-3(2H)-one are established, research is moving towards more efficient, sustainable, and versatile synthetic strategies. Future efforts are likely to focus on:
Catalytic C-H Activation/Bromination: Direct C-H functionalization of the benzo[d]isothiazol-3(2H)-one core would offer a more atom-economical and direct route to the 5-bromo derivative, avoiding the need for pre-functionalized starting materials.
Flow Chemistry Approaches: The use of microreactor technology can offer improved control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety for bromination reactions, which can be hazardous on a large scale.
One-Pot Multi-Component Reactions: Designing synthetic pathways where multiple chemical bonds are formed in a single operation from simple precursors will significantly streamline the synthesis of complex derivatives of this compound.
A recent study highlighted a one-step condensation reaction to synthesize novel benzo[d]isothiazole derivatives, demonstrating the potential for more direct synthetic approaches. bepls.com
Exploration of Underexplored Reactivity Profiles and Reaction Cascades
The reactivity of this compound is largely dictated by the bromine substituent and the N-S bond within the isothiazole (B42339) ring. While its use in cross-coupling reactions is emerging, a vast area of its chemical reactivity remains to be explored. Future research is anticipated to delve into:
Transition-Metal-Catalyzed Cross-Coupling Reactions: Beyond standard Suzuki and Buchwald-Hartwig amination reactions, exploring a wider range of cross-coupling partners, such as organoboron, organosilicon, and organotin reagents, could lead to a diverse array of functionalized derivatives.
Photoredox Catalysis: Utilizing visible light to initiate novel transformations of the this compound scaffold could open up new avenues for functionalization under mild reaction conditions.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the isothiazolone (B3347624) ring under various conditions could lead to the discovery of novel rearrangement reactions, providing access to entirely new heterocyclic systems. For instance, the cleavage of the N-S bond could serve as a linchpin for constructing more complex molecular architectures.
Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Computational Modeling
The unique electronic and structural features of this compound make it a promising candidate for applications beyond traditional medicinal chemistry. The convergence of synthetic chemistry with materials science and computational modeling is expected to unlock new functionalities. mit.eduroutledge.comrroij.comvanderbilt.edu
Organic Electronics: The electron-deficient nature of the benzo[d]isothiazole core, combined with the potential for π-stacking interactions, suggests its utility in the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. researchgate.net
Functional Polymers: Incorporation of the this compound moiety into polymer backbones or as a pendant group could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties.
Sensors and Probes: The reactivity of the C-Br bond could be exploited for the development of chemosensors, where a reaction with a specific analyte would trigger a detectable optical or electrochemical signal.
Interdisciplinary research is key to solving major global challenges, and materials science plays a central role in this endeavor. mit.edu The integration of different scientific disciplines allows for a more comprehensive understanding and development of new materials with tailored properties. routledge.comrroij.comvanderbilt.edu
Advancement of Computational Methods for Predictive Design and Discovery
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can accelerate the discovery of new derivatives with desired properties.
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different sites on the molecule, guiding the design of new synthetic reactions and predicting the electronic properties of novel derivatives.
Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, these techniques can predict the binding affinity and mode of interaction of this compound derivatives with biological targets, such as enzymes and receptors. bepls.com This allows for the rational design of more potent and selective drug candidates.
Virtual Screening: Large virtual libraries of derivatives can be screened computationally to identify promising candidates for synthesis and experimental testing, significantly reducing the time and cost of drug discovery and materials development.
Opportunities for Scaffold Modification and Diversification to Expand Chemical Space
The this compound scaffold offers numerous opportunities for structural modification, allowing for the exploration of a vast chemical space and the fine-tuning of its properties.
Derivatization at the N-2 Position: The nitrogen atom of the isothiazolone ring can be readily functionalized with a wide range of substituents, influencing the compound's solubility, lipophilicity, and biological activity.
Modification of the Benzene (B151609) Ring: In addition to the bromo substituent, other functional groups can be introduced onto the benzene ring to modulate the electronic properties and create additional points for diversification.
Synthesis of Fused-Ring Systems: The benzo[d]isothiazol-3(2H)-one core can be used as a building block for the synthesis of more complex, fused heterocyclic systems with potentially novel biological and material properties. Research into the synthesis of new 6-bromobenzo[d]thiazole-2(3H)-one derived 1,2,3-triazole derivatives has shown promising results in this area. researchgate.net
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemical and physical properties of this compound and pave the way for its application in a wide range of innovative technologies.
Q & A
Q. What methodologies reconcile contradictions in reported synthetic yields for copper-catalyzed reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
